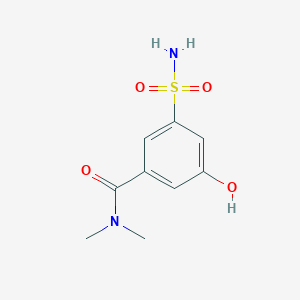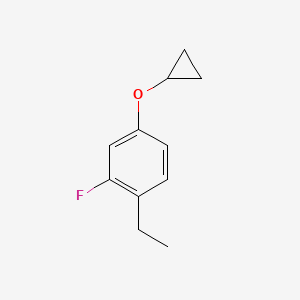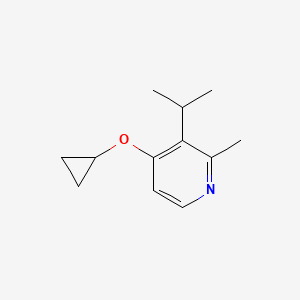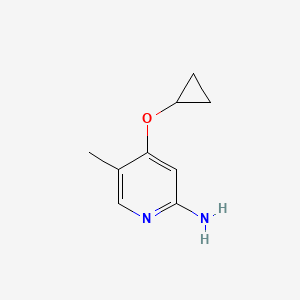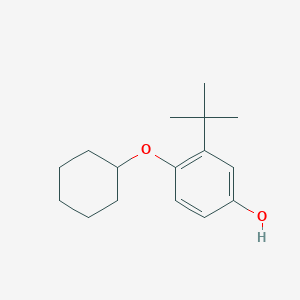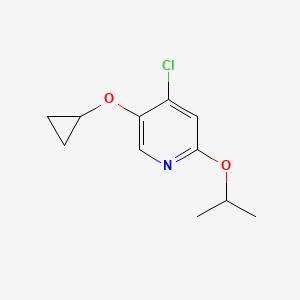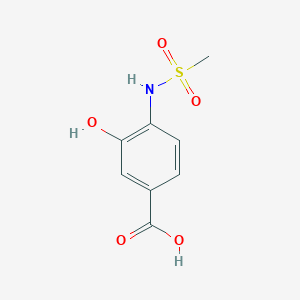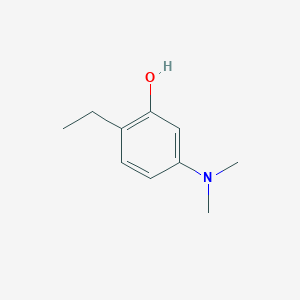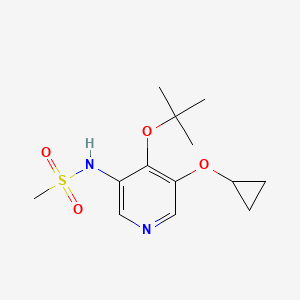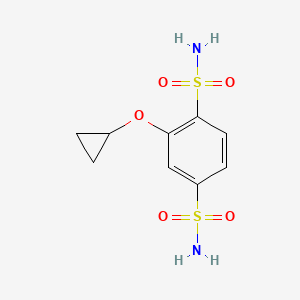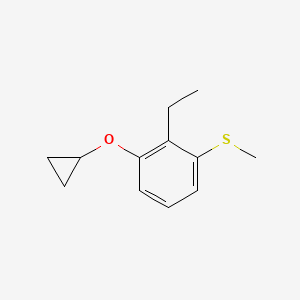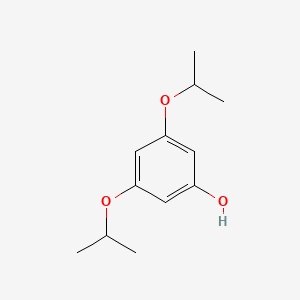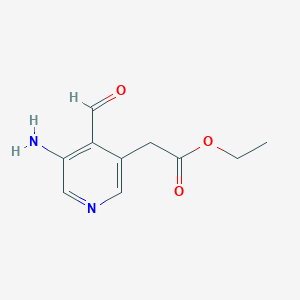
Ethyl (5-amino-4-formylpyridin-3-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-amino-4-formylpyridin-3-YL)acetate is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol This compound features a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-amino-4-formylpyridin-3-YL)acetate typically involves the reaction of 5-amino-4-formylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-amino-4-formylpyridin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides.
Major Products Formed
Oxidation: 5-carboxy-4-formylpyridin-3-YL acetate.
Reduction: Ethyl (5-amino-4-hydroxymethylpyridin-3-YL)acetate.
Substitution: Various amides and sulfonamides depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl (5-amino-4-formylpyridin-3-YL)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (5-amino-4-formylpyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl (5-amino-4-formylpyridin-3-YL)acetate can be compared with other similar compounds, such as:
Ethyl 4-aminopyridine-3-carboxylate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Ethyl (5-amino-4-methylpyridin-3-YL)acetate: Contains a methyl group instead of a formyl group, altering its electronic properties and reactivity.
Ethyl (5-amino-4-nitropyridin-3-YL)acetate:
This compound stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
ethyl 2-(5-amino-4-formylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)3-7-4-12-5-9(11)8(7)6-13/h4-6H,2-3,11H2,1H3 |
Clé InChI |
FDOJTALCPGJQJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=CC(=C1C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


